ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate
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Overview
Description
Ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a suitable catalyst, such as aluminum chloride.
Carbamate Formation: The final step involves the reaction of the intermediate with ethyl chloroformate in the presence of a base, such as triethylamine, to form the carbamate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate involves its interaction with specific molecular targets within biological systems. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This can lead to the disruption of key biochemical pathways, resulting in therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
Ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate: shares structural similarities with other quinazoline derivatives, such as:
Uniqueness
- The presence of the 2-chlorophenyl group and the carbamate moiety in this compound imparts unique chemical and biological properties, distinguishing it from other quinazoline derivatives. These structural features contribute to its specific interactions with molecular targets and its potential therapeutic applications.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H18ClN3O2 |
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Molecular Weight |
343.8 g/mol |
IUPAC Name |
ethyl N-[3-[(2-chlorophenyl)methyl]-4H-quinazolin-2-yl]carbamate |
InChI |
InChI=1S/C18H18ClN3O2/c1-2-24-18(23)21-17-20-16-10-6-4-8-14(16)12-22(17)11-13-7-3-5-9-15(13)19/h3-10H,2,11-12H2,1H3,(H,20,21,23) |
InChI Key |
JBLGVJUAUBAKKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=NC2=CC=CC=C2CN1CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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